molecular formula C7H4BrFN4 B2615738 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine CAS No. 1565728-41-7

2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine

Cat. No.: B2615738
CAS No.: 1565728-41-7
M. Wt: 243.039
InChI Key: HICGPXPXTSZXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine (CAS 1565728-41-7) is a high-value chemical building block with significant applications in anticancer research and pharmaceutical development. This heteroaromatic compound features a pyrimidine ring system substituted with both a fluorine atom at the 5-position and a 4-bromopyrazole moiety at the 2-position, creating a multifunctional scaffold for further synthetic elaboration . The molecular formula is C7H4BrFN4, with a molecular weight of 243.04 g/mol . This compound belongs to the fluoropyrimidine class of compounds, which are well-established in medicinal chemistry for their role as antimetabolites in cancer therapeutics . The presence of the fluorine atom is particularly significant, as fluoropyrimidines like 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine) represent cornerstone treatments for gastrointestinal, head and neck, and breast cancers . These compounds function primarily through the inhibition of thymidylate synthase, disrupting DNA synthesis and cellular replication . The bromine atom at the 4-position of the pyrazole ring provides an excellent handle for further structure-activity relationship (SAR) exploration through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse substituents to optimize pharmacological properties . Researchers utilize 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine as a key intermediate in the synthesis of more complex molecules for drug discovery programs, particularly in developing targeted therapies and protein kinase inhibitors. The compound is offered with a minimum purity of ≥95% and is supplied for research purposes exclusively. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN4/c8-5-1-12-13(4-5)7-10-2-6(9)3-11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICGPXPXTSZXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N2C=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed structural characterization of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolyl-pyrimidine scaffold is a privileged structure found in numerous clinically relevant molecules, particularly protein kinase inhibitors.[1][2] This document outlines a robust and reproducible synthetic protocol, delves into the mechanistic reasoning behind the chosen methodology, and presents a multi-technique analytical approach for unequivocal structural verification. Detailed experimental procedures, tabulated spectral data, and workflow diagrams are provided to enable researchers, scientists, and drug development professionals to replicate and build upon this work. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the process from starting materials to the final, characterized compound.

Introduction: The Significance of the Pyrazolyl-Pyrimidine Scaffold

A Privileged Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among these, fused and linked heteroaromatic systems are particularly valuable. The pyrazolyl-pyrimidine core, which combines a five-membered pyrazole ring with a six-membered pyrimidine ring, has emerged as a cornerstone in the development of targeted therapies.[3] The structural arrangement of nitrogen atoms in this scaffold provides a unique array of hydrogen bond donors and acceptors, enabling potent and selective interactions with biological targets.[4] This has led to the successful development of numerous drugs targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.[1][5] Notable examples of drugs containing a pyrazole or pyrazolopyrimidine core include the kinase inhibitors Ruxolitinib and Ibrutinib.[2]

Rationale for the Target Compound: 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine

The specific design of the target molecule incorporates two key halogen atoms—bromine and fluorine—each serving a distinct and strategic purpose in drug design and chemical synthesis.

  • The Bromine Handle: The bromine atom at the 4-position of the pyrazole ring is a versatile synthetic handle. It is strategically placed to allow for late-stage functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical step in optimizing lead compounds.

  • The Fluorine Modulator: The fluorine atom on the pyrimidine ring can significantly influence the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity can alter the pKa of nearby nitrogen atoms, affecting solubility and binding interactions. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolism and thereby enhancing the metabolic stability and bioavailability of a drug candidate.[6]

This guide provides the foundational chemistry required to access this valuable and versatile chemical building block.

Synthetic Strategy and Mechanistic Considerations

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the inherent electronic properties of the chosen starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the pyrimidine and pyrazole rings. This leads to two readily available precursors: 4-bromopyrazole and an activated 5-fluoropyrimidine bearing a suitable leaving group at the 2-position, such as a halogen (e.g., chlorine or bromine).

G Target 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine Disconnect C-N Disconnection (SNAr) Target->Disconnect Intermediates Disconnect->Intermediates Start1 4-bromopyrazole Intermediates->Start1 Start2 2-chloro-5-fluoropyrimidine Intermediates->Start2

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Pathway and Mechanistic Insight

The forward synthesis involves the N-arylation of 4-bromopyrazole with 2-chloro-5-fluoropyrimidine.

Mechanism: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the inductive effect of the fluorine atom, making the carbon atoms of the ring, particularly C2 and C4/C6, highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds through a Meisenheimer complex intermediate, a resonance-stabilized anion, followed by the elimination of the chloride leaving group to restore aromaticity. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the N-H of 4-bromopyrazole, generating the more nucleophilic pyrazolate anion.

G cluster_reactants Reactants cluster_product Product Reactant1 4-bromopyrazole Product 2-(4-bromo-1H-pyrazol-1-yl) -5-fluoropyrimidine Reactant1->Product  K₂CO₃, DMF  Heat Reactant2 2-chloro-5-fluoropyrimidine Reactant2->Product

Caption: Proposed synthetic pathway via SNAr reaction.

Detailed Experimental Protocol: Synthesis

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Instrumentation
  • Reagents: 4-bromopyrazole (98%), 2-chloro-5-fluoropyrimidine (97%), potassium carbonate (anhydrous, ≥99%), N,N-Dimethylformamide (DMF, anhydrous, 99.8%), ethyl acetate (EtOAc, ACS grade), and hexane (ACS grade).

  • Instrumentation: Magnetic stirrer with heating plate, round-bottom flask, reflux condenser, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp (254 nm), and glass column for chromatography.

Step-by-Step Synthesis Procedure

G step1 Step 1: Reagent Charging To a dry 100 mL round-bottom flask, add 4-bromopyrazole (1.0 eq), 2-chloro-5-fluoropyrimidine (1.1 eq), and potassium carbonate (2.0 eq). Add anhydrous DMF (approx. 10 mL/mmol of pyrazole). step2 Step 2: Reaction Stir the mixture at 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc) until the starting material is consumed (typically 4-6 hours). step1->step2 step3 Step 3: Work-up Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄. step2->step3 step4 Step 4: Purification Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. step3->step4 step5 Step 5: Isolation & Characterization Combine the pure fractions and evaporate the solvent to yield the product as a white to off-white solid. Calculate the yield and proceed with characterization. step4->step5

Caption: Experimental workflow for synthesis and purification.

Causality Behind Choices:

  • Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and the intermediate salt complex, facilitating the reaction. Its high boiling point is ideal for heating.

  • Potassium Carbonate: A mild, inexpensive base that is strong enough to deprotonate the pyrazole without causing unwanted side reactions.

  • Excess 2-chloro-5-fluoropyrimidine: A slight excess ensures the complete consumption of the more valuable 4-bromopyrazole.

  • Aqueous Work-up: This step removes the DMF solvent and inorganic salts (KBr, excess K₂CO₃) from the organic product.

  • Column Chromatography: This is the standard and most effective method for purifying organic compounds of this nature, separating the product from unreacted starting materials and any minor byproducts.

Structural Elucidation and Characterization

Unequivocal confirmation of the chemical structure requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

G center_node 2-(4-bromo-1H-pyrazol-1-yl) -5-fluoropyrimidine nmr_h ¹H NMR nmr_h->center_node Confirms proton environment & C-H connectivity (J-coupling) nmr_c ¹³C NMR nmr_c->center_node Confirms carbon backbone & number of unique carbons nmr_f ¹⁹F NMR nmr_f->center_node Confirms presence and electronic environment of Fluorine ms Mass Spec. ms->center_node Confirms molecular weight & Br isotopic pattern ir IR Spec. ir->center_node Confirms functional groups (Aromatic C=C, C-F)

Caption: Logic of multi-technique structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of the molecule in solution.

  • ¹H NMR: The spectrum is expected to show four distinct signals in the aromatic region.

    • Two doublets for the pyrimidine protons, with coupling to each other and a smaller coupling to the fluorine atom. The proton at C6 will likely be a doublet of doublets.

    • Two singlets for the pyrazole protons at the C3 and C5 positions. Their chemical shifts will be downfield due to the attachment to the electron-withdrawing pyrimidine ring.

  • ¹³C NMR: The spectrum should display all 7 unique carbon signals. The carbons attached to the electronegative halogens (Br, F) and nitrogens will have characteristic chemical shifts.

  • ¹⁹F NMR: This is a crucial experiment for any fluorine-containing compound.[7] A single signal is expected, and its chemical shift provides information about the electronic environment of the fluorine atom. Proton decoupling is typically used to simplify the spectrum to a singlet.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering definitive proof of its elemental composition.

  • Expected Molecular Ion: For the molecular formula C₇H₄BrFN₄, the key feature will be the isotopic pattern of bromine. Two major peaks of nearly equal intensity will be observed: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M⁺+2). This is a hallmark signature for a monobrominated compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorption Bands:

    • Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

    • Aromatic C=C and C=N ring stretching vibrations are expected in the 1400-1650 cm⁻¹ region.[8][9]

    • A strong absorption band corresponding to the C-F stretch is anticipated in the 1000-1300 cm⁻¹ range.

Data Summary and Discussion

The following table summarizes the expected analytical data for 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine.

Technique Parameter Expected Value / Observation
Yield Post-Purification65-80%
Appearance Solid StateWhite to off-white crystalline solid
¹H NMR Chemical Shifts (δ)~8.9-9.1 ppm (2H, pyrimidine), ~8.0-8.5 ppm (2H, pyrazole)
CouplingDoublets and singlets consistent with the proposed structure
¹⁹F NMR Chemical Shift (δ)Singlet (proton-decoupled), characteristic for a 5-fluoropyrimidine[7]
Mass Spec (EI) Molecular Ion (M⁺)Isotopic cluster at m/z ~242 and ~244 (relative intensity ~1:1)
IR Key Bands (cm⁻¹)~3100 (Ar C-H), ~1600 (C=N), ~1550 (C=C), ~1250 (C-F)

The collective data from these orthogonal analytical techniques provides an unambiguous and robust confirmation of the successful synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine with a high degree of purity. The observed ¹H NMR signals confirm the regiochemistry of the substitution, while the ¹⁹F NMR and MS data confirm the presence and connectivity of the key halogen atoms.

Potential Applications and Future Directions

The successful synthesis of this compound opens several avenues for further research and development.

  • Medicinal Chemistry: As a well-defined chemical scaffold, it serves as an excellent starting point for the synthesis of compound libraries targeting various protein kinases. The bromine atom can be elaborated using Suzuki-Miyaura or other cross-coupling reactions to introduce a wide range of aryl or heteroaryl groups, allowing for extensive exploration of the SAR.[5]

  • Chemical Biology: The compound can be used to develop chemical probes to study the function of specific enzymes. The pyrazolyl-pyrimidine core can be tailored to bind to an enzyme's active site, while the position of the ex-bromo substituent can be used to attach reporter tags like fluorophores or biotin.

Conclusion

This guide has detailed a reliable and well-rationalized methodology for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine. By explaining the causality behind the chosen synthetic strategy and providing a comprehensive protocol for both synthesis and characterization, this document serves as a practical resource for researchers in organic synthesis and drug discovery. The strategic incorporation of both bromine and fluorine atoms makes this compound a highly valuable and versatile intermediate for the development of novel therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds.
  • MDPI. (n.d.). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Unknown. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • PubMed. (n.d.). Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation.
  • PMC. (2022, July 25). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase.
  • ResearchGate. (n.d.). (PDF) Spectroscopic and Vibrational Characterization of Fluorinated Pyrimidine, NBO,NLO,Thermodynamic Ffunctions,Homolumo Analysis based on Density Function Theory.
  • Applied Science and Biotechnology Journal for Advanced Research. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Prime Scholars. (n.d.). Exploring the Diversity of Pyrimidine and Pyrazole Derivatives: Building Blocks of Medicinal Chemistry.
  • Unknown. (2025, May 27). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological.
  • ResearchGate. (n.d.). Scheme 4. The synthetic route of arylpyrazoles using secondary β-enamino diketone and arylhydrazine.
  • Taylor & Francis. (2022, March 7). Pyrazole Bearing Pyrimidine Analogues as the Privileged Scaffolds in Antimicrobial Drug Discovery: A Review.
  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • RSC Publishing. (2025, February 5). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • PMC. (n.d.). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK.

Sources

Introduction: The Strategic Value of the 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine as a Scaffold for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with scaffold-based drug design emerging as a cornerstone of modern discovery pipelines. The selection of a privileged core structure is paramount, as it dictates the spatial arrangement of functional groups and, consequently, the biological activity of its derivatives. The 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine scaffold is a heterocyclic framework of significant interest, embodying a strategic fusion of two biologically active moieties: pyrazole and pyrimidine.

Pyrazoles are a well-established class of five-membered nitrogen-containing heterocycles renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] Similarly, the pyrimidine ring is a fundamental component of nucleobases and is found in a plethora of approved drugs, where it often serves as a key hydrogen bond acceptor or a platform for diverse substitutions.[6][7] The combination of these two rings into a single scaffold, further functionalized with a reactive bromine atom and a metabolically stabilizing fluorine atom, presents a powerful starting point for the development of new chemical entities targeting a range of diseases.

This technical guide provides a comprehensive overview of the 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine core, from its synthesis and physicochemical properties to its applications in medicinal chemistry, with a focus on its potential as a scaffold for the discovery of novel kinase inhibitors and other therapeutic agents.

Synthesis of the Core Scaffold: A Proposed Synthetic Pathway

The key steps would likely involve the initial formation of the 2-(1H-pyrazol-1-yl)-5-fluoropyrimidine intermediate, followed by a regioselective bromination of the pyrazole ring.

Proposed Synthetic Workflow:

cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Electrophilic Bromination A 2-chloro-5-fluoropyrimidine D 2-(1H-pyrazol-1-yl)-5-fluoropyrimidine A->D B 1H-pyrazole B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D Reaction Conditions F 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine D->F E Brominating agent (e.g., NBS or Br2) Solvent (e.g., Acetic Acid or CCl4) E->F Reaction Conditions

Caption: Proposed two-step synthesis of the target scaffold.

Causality Behind Experimental Choices:

  • Step 1: Nucleophilic Aromatic Substitution: The synthesis would likely commence with a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-fluoropyrimidine and 1H-pyrazole. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom activates the 2-position towards nucleophilic attack by the pyrazole nitrogen. The choice of a suitable base, such as potassium carbonate (K₂CO₃), is crucial to deprotonate the pyrazole, thereby increasing its nucleophilicity. A polar aprotic solvent like dimethylformamide (DMF) is typically employed to facilitate this type of reaction.

  • Step 2: Electrophilic Bromination: The subsequent step involves the regioselective bromination of the pyrazole ring at the C4 position. The pyrazole ring is susceptible to electrophilic substitution, and the C4 position is generally the most reactive. A common brominating agent for this transformation is N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions would need to be carefully controlled to prevent over-bromination or side reactions.

Physicochemical Properties of the Scaffold

While experimental data for 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine is scarce, we can estimate its key physicochemical properties based on its non-fluorinated analog and the known effects of fluorination. These properties are critical for assessing its drug-likeness and potential for further development.

PropertyEstimated Value/RangeRationale/Reference
Molecular Weight259.03 g/mol Calculated
XLogP3~1.5 - 2.0The non-fluorinated analog has an XLogP3 of 1.2.[2] The addition of a fluorine atom generally increases lipophilicity.
Topological Polar Surface Area (TPSA)~43.6 ŲBased on the non-fluorinated analog.[2] The fluorine atom has a minimal effect on TPSA.
Hydrogen Bond Donors0The pyrazole N-H is part of the aromatic system.
Hydrogen Bond Acceptors4Two nitrogens in the pyrimidine ring and two in the pyrazole ring.
Rotatable Bonds1Between the pyrazole and pyrimidine rings.

These estimated properties suggest that the scaffold adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability.

Applications in Medicinal Chemistry: A Versatile Building Block

The 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine scaffold is a versatile starting point for the synthesis of compound libraries for high-throughput screening and lead optimization. The strategic placement of the bromine atom on the pyrazole ring provides a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR).

Scaffold-Based Drug Discovery Workflow:

A Core Scaffold 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine B Diversification via Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Compound Library B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: General workflow for scaffold-based drug discovery.

Potential Biological Targets

Derivatives of the pyrazolopyrimidine scaffold have been reported to exhibit a wide range of biological activities, with a particular prominence as kinase inhibitors. The scaffold's ability to form key hydrogen bonds with the hinge region of kinase active sites makes it an attractive starting point for the design of potent and selective inhibitors.

Target ClassSpecific ExamplesTherapeutic AreaReferences
Kinases Cyclin-Dependent Kinases (CDKs)Oncology[1]
Epidermal Growth Factor Receptor (EGFR)Oncology[8][9]
Vascular Endothelial Growth Factor Receptor (VEGFR)Oncology[8]
Janus Kinases (JAKs)Inflammation, Autoimmune Diseases
Tropomyosin Receptor Kinases (Trks)Oncology[10]
Inflammatory Enzymes Cyclooxygenase-2 (COX-2)Inflammation, Pain[6]
5-Lipoxygenase (5-LOX)Inflammation
Other Targets GABAA ReceptorsCNS Disorders[11]
Structure-Activity Relationship (SAR) Insights

While specific SAR studies on derivatives of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine are not yet published, we can infer potential SAR trends from related pyrazolopyrimidine series.

  • The 4-position of the pyrazole: This is the primary point of diversification via cross-coupling reactions. The nature of the substituent introduced at this position will have a significant impact on the compound's interaction with the target protein. For kinase inhibitors, aryl or heteroaryl groups are often introduced to occupy the hydrophobic pocket of the ATP binding site.

  • The 5-fluoropyrimidine moiety: The fluorine atom at the 5-position of the pyrimidine ring is expected to enhance metabolic stability by blocking a potential site of oxidative metabolism. It can also modulate the electronics of the pyrimidine ring, potentially influencing its hydrogen bonding capabilities.

  • The pyrazole and pyrimidine nitrogens: The nitrogen atoms in both rings can act as hydrogen bond acceptors, forming crucial interactions with the amino acid residues in the active site of target proteins. For example, in many kinase inhibitors, the pyrimidine N1 and the pyrazole N2 atoms form hydrogen bonds with the hinge region of the kinase.

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4][12] It is an ideal reaction for diversifying the 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine scaffold at the 4-position of the pyrazole ring. The following is a representative, detailed protocol adapted from procedures for similar substrates.[13]

Experimental Workflow for Suzuki-Miyaura Coupling:

A Combine Reactants: - 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine - Arylboronic acid - Palladium catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) B Add Degassed Solvent (e.g., 1,4-Dioxane/Water) A->B C Heat Reaction Mixture (e.g., 80-100 °C) B->C D Monitor Reaction Progress (TLC or LC-MS) C->D E Work-up: - Dilute with organic solvent - Wash with water and brine D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Confirm the structure and purity of the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Anticipated ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate are critical for its success in clinical development. While experimental ADMET data for 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine is not available, in-silico predictions and data from related compounds can provide valuable insights.

ADMET ParameterPrediction/Anticipated PropertiesRationale
Absorption Good oral bioavailability is likely.The scaffold adheres to Lipinski's Rule of Five.
Distribution Moderate to high plasma protein binding is expected. Potential for CNS penetration depending on the nature of the substituents.Pyrazolopyrimidine derivatives have been developed as CNS agents.[7]
Metabolism The fluorine atom at the 5-position of the pyrimidine ring is expected to block a potential site of oxidative metabolism, thereby improving metabolic stability. The primary sites of metabolism are likely to be the substituents introduced via cross-coupling.Fluorine substitution is a common strategy to enhance metabolic stability.[14]
Excretion Likely to be excreted via both renal and hepatic routes.This is a common excretion pathway for small molecule drugs.
Toxicity Potential for off-target effects, particularly against other kinases, should be evaluated. General cytotoxicity should be assessed in relevant cell lines.Kinase inhibitors often exhibit off-target activities that need to be carefully profiled.

Future Outlook

The 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the favorable physicochemical properties and the proven biological relevance of its constituent moieties, makes it an attractive core for medicinal chemistry campaigns.

Future research in this area should focus on:

  • Synthesis and Characterization: The development of a robust and scalable synthesis for the core scaffold is a critical first step.

  • Library Synthesis and Screening: The synthesis of diverse libraries of compounds through the derivatization of the bromo-pyrazole moiety and screening against a panel of relevant biological targets, particularly kinases, will be essential to unlock the full potential of this scaffold.

  • Structure-Based Drug Design: Once initial hits are identified, structure-based drug design, aided by X-ray crystallography or homology modeling, can guide the rational optimization of these hits into potent and selective drug candidates.

  • ADMET Profiling: A thorough investigation of the ADMET properties of the most promising derivatives will be crucial for their advancement into preclinical and clinical development.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Amination Methods (pp. 1-132). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Chemist, O. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • BenchChem. (2025). A Head-to-Head Comparison of Suzuki Coupling Protocols for Pyrazole Synthesis. BenchChem.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Bavetsias, V., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(19), 4143-4150.
  • Ahmad, S. (2016). Biological Activity of Pyrimidine Derivatives.
  • Jensen, K. F., & Vlachos, D. G. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Organic Process Research & Development, 12(3), 438-446.
  • Jamison, T. F., & Gu, Z. (2020).
  • Wust, F., et al. (2008). Synthesis of fluorine substituted pyrazolopyrimidines as potential leads for the development of PET-imaging agents for the GABAA receptors. Bioorganic & Medicinal Chemistry, 16(3), 1439-1447.
  • Martinez-Perez, J. A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Physical Chemistry Chemical Physics, 22(44), 25774-25784.
  • Vlachos, D. G., & Jensen, K. F. (2015).
  • Schmitt, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2911-2920.
  • Al-Tel, T. H. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4994.
  • Farooqui, M., & Pathan, A. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • El-Sayed, N. N. E., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 11(38), 23547-23577.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 24, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
  • Martinez-Perez, J. A., & Orozco-Gonzalez, Y. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 30(13), 2938.
  • Al-Warhi, T., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2217.
  • Wang, X., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279.
  • Mahajan, A. T., & Sharma, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Pharmaceuticals, 17(8), 988.
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3435.
  • Ali, I., et al. (2022).
  • El-Sayed, N. N. E., et al. (2025). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. Scientific Reports, 15(1), 1-15.
  • Chemical Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025). Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship.
  • Mathew, N. K., & Rashmi, T. (2022). A Comprehensive Review on the Pharmacological Significance of Pyrazole and Pyrimidine Derivatives. World Journal of Pharmaceutical Research, 11(3), 488-505.
  • Kumar, A., et al. (2019). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Scientific Reports, 9(1), 1-13.
  • ChemWhat. (n.d.). 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE CAS#: 857641-46-4. ChemWhat. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5) and 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide (6a-h). ResearchGate. Retrieved February 24, 2026, from [Link]

  • ChemRxiv. (2025). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv.
  • Medicinal Chemistry. (2022). Design and Synthesis of Novel Celecoxib Analogues. 18(8), 903-914.
  • ResearchGate. (2025). Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N -substituted-4-pyrazole derivatives.
  • Abdel-Aziz, A. A. -M., et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Journal of Developing Drugs, 6(1), 1-8.
  • El-Sayed, N. N. E., et al. (2025). ADMET, docking, anticancer evaluations, design and synthesis of pyrazolo[1,5-a]pyrimidines substituted with furan and phenyldiazene as dual EGFRT790M and VEGFR-2 inhibitors. Bioorganic Chemistry, 163, 108746.
  • Shevchuk, O., et al. (2025). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. Pharmaceutical Chemistry Journal, 59(1), 1-9.
  • ResearchGate. (2023). Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial and Anticancer Activities as CDK inhibitors.
  • El-Sayed, N. N. E., et al. (2025). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. Scientific Reports, 15(1), 1-15.

Sources

A Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial database inquiries for the specific molecule, 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine, did not yield a readily available public record for its CAS number or comprehensive characterization data. This suggests the compound may be a novel or less-documented derivative. However, the structural analog, 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine , is a well-characterized intermediate. This guide will, therefore, focus on this closely related compound, providing a robust technical framework that is largely applicable to its fluorinated counterpart, with specific considerations for the electronic effects of the fluorine substituent noted where relevant.

Introduction: The Pyrazolyl-Pyrimidine Scaffold

The fusion of pyrazole and pyrimidine rings creates a class of heterocyclic compounds with significant interest in drug discovery and materials science. The pyrazolyl-pyrimidine core acts as a versatile scaffold, offering multiple points for chemical modification and a geometry well-suited for interaction with biological targets. The subject of this guide, 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine, is a key intermediate in the synthesis of more complex molecules, where the bromine atom serves as a handle for further functionalization, typically through cross-coupling reactions. Its potential applications lie in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutics.[1]

Physicochemical and Structural Data

The fundamental properties of 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine are summarized below. These data are crucial for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 857641-46-4[2][3]
Molecular Formula C₇H₅BrN₄[2]
Molecular Weight 225.05 g/mol [2]
Appearance Solid (predicted)
Boiling Point 402.2 °C at 760 mmHg (Predicted)[2]
Density 1.79 g/cm³ (Predicted)[2]

Synthesis and Mechanistic Considerations

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine is most efficiently achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This widely used method in heterocyclic chemistry is reliable and proceeds with high regioselectivity.

Synthetic Workflow

The overall process involves the coupling of two key building blocks: 4-bromopyrazole and a 2-halopyrimidine, such as 2-chloropyrimidine.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Reactant1 4-Bromopyrazole Coupling SₙAr Coupling Reactant1->Coupling Reactant2 2-Chloropyrimidine Reactant2->Coupling Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Coupling Solvent Solvent (e.g., DMF, DMSO) Solvent->Coupling Heat Heat (e.g., 80-120 °C) Heat->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine Purification->Product

Caption: Synthetic workflow for 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine.

Mechanistic Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[4] The reaction with 4-bromopyrazole proceeds via a classic SₙAr mechanism. The presence of a good leaving group (e.g., a halogen) at the C2 position is essential.[5]

  • Nucleophilic Attack: The deprotonated 4-bromopyrazole acts as the nucleophile, attacking the electron-deficient C2 carbon of the 2-chloropyrimidine.

  • Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted. The negative charge is stabilized by resonance, delocalizing onto the nitrogen atoms of the pyrimidine ring.

  • Rearomatization: The complex collapses, expelling the chloride leaving group and restoring the aromaticity of the pyrimidine ring, yielding the final product.

SNAr_Mechanism Reactants 4-Bromopyrazole + 2-Chloropyrimidine Deprotonation Base deprotonates 4-Bromopyrazole Reactants->Deprotonation Step 1 Nucleophile 4-Bromopyrazole Anion (Nucleophile) Deprotonation->Nucleophile Attack Nucleophilic attack on C2 of pyrimidine ring Meisenheimer Formation of Meisenheimer Complex (Intermediate) Attack->Meisenheimer Step 2 Elimination Elimination of Chloride ion Meisenheimer->Elimination Step 3 Product 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine Elimination->Product

Caption: Proposed SₙAr mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard SₙAr conditions for similar heterocyclic couplings.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq), 2-chloropyrimidine (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction Execution: Stir the mixture at an elevated temperature (typically 80-120 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.

Spectroscopic Characterization

The identity and purity of the synthesized 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine must be confirmed through standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the pyrazole and pyrimidine protons. The pyrimidine ring should exhibit a doublet for the proton at the C4/C6 position and a triplet for the proton at the C5 position. The pyrazole ring will show two singlets corresponding to the protons at the C3 and C5 positions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2) will be observed, confirming the presence of a single bromine atom. For example, using electrospray ionization (ESI), a prominent peak at m/z = 225/227 ([M+H]⁺) would be expected.[2]

Applications in Drug Discovery and Organic Synthesis

The 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine scaffold is a valuable building block in medicinal chemistry. The bromine atom at the C4 position of the pyrazole ring is particularly useful for introducing further chemical diversity through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions.

This allows for the synthesis of libraries of compounds that can be screened for various biological activities. For instance, related pyrimidine-pyrazole hybrids have been investigated for their potential as:

  • Anticancer Agents: By targeting specific kinases like BRAFV600E and JNK, which are implicated in cell proliferation and survival pathways.[1]

  • Anti-inflammatory Drugs: Through the inhibition of key signaling molecules in inflammatory pathways.[1]

  • Antibacterial Agents: The pyrazolo[1,5-a]pyrimidine core, a related isomer, has shown promise in the development of new antibacterial compounds.

Conclusion

2-(4-bromo-1H-pyrazol-1-yl)pyrimidine is a key heterocyclic intermediate synthesized efficiently via nucleophilic aromatic substitution. Its true value lies in the strategic placement of the bromine atom, which serves as a versatile anchor point for the construction of more elaborate molecules with potential therapeutic applications. The protocols and data presented in this guide provide a comprehensive foundation for researchers and scientists working in the field of drug development and synthetic organic chemistry.

References

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved February 24, 2026, from [Link]

  • PMC. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2026, February 19). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | Request PDF. Retrieved February 24, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, August 7). organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved February 24, 2026, from [Link]

  • PubMed. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved February 24, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved February 24, 2026, from [Link]

  • QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved February 24, 2026, from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. Retrieved February 24, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). 1HNMR δ values for. Retrieved February 24, 2026, from [Link]

  • MDPI. (2025, June 27). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved February 24, 2026, from [Link]

  • ChemWhat. (n.d.). 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE CAS#: 857641-46-4. Retrieved February 24, 2026, from [Link]

  • PMC. (n.d.). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. Retrieved February 24, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Cell-Based Assays with 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyrazole-Pyrimidine Scaffold

The confluence of pyrazole and pyrimidine rings in a single molecular entity represents a promising scaffold in medicinal chemistry and drug discovery. The pyrazole moiety is a key component in numerous FDA-approved drugs, valued for its unique physicochemical properties that can enhance pharmacological effects[1][2]. Similarly, the pyrimidine core is central to many biologically active compounds, including kinase inhibitors and antimetabolites that interfere with nucleoside metabolism[3][4]. The subject of this guide, 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine, hereafter referred to as Compound X , integrates these privileged structures with halogen substituents (bromo and fluoro) that can significantly modulate its biological activity.

Given its structural resemblance to known inhibitors of critical cellular processes, Compound X presents as a compelling candidate for investigation. Its fluoropyrimidine component is reminiscent of 5-fluorouracil (5-FU), a cornerstone of cancer chemotherapy that targets thymidylate synthase, thereby disrupting DNA synthesis[4][5][6][7]. This suggests a potential role for Compound X as an anticancer agent.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a structured, multi-phase approach to characterizing the biological activity of Compound X using a suite of robust cell-based assays. We will proceed from initial broad-spectrum activity screening to more nuanced mechanistic studies, offering detailed protocols and the scientific rationale behind each experimental choice.

Phase 1: Foundational Analysis - Compound Handling and Initial Bioactivity Screening

The initial phase of characterization focuses on establishing the fundamental parameters of Compound X's bioactivity: its effect on cell viability and proliferation. This will determine the concentration range for subsequent, more detailed mechanistic studies.

Compound Preparation and Safety Precautions

Reconstitution and Storage: Compound X is typically supplied as a solid. For cell-based assays, it is recommended to prepare a high-concentration stock solution in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Protocol:

    • Prepare a 10 mM stock solution of Compound X in cell culture-grade DMSO.

    • Gently warm and vortex to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Safety and Handling: While specific toxicological data for Compound X is not available, its structure as a halogenated heterocyclic compound warrants careful handling.

  • Guidelines:

    • Always handle Compound X in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

    • Refer to the Material Safety Data Sheet (MSDS) for similar compounds for detailed safety information[8].

    • In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation[3]. This assay will be instrumental in determining the half-maximal inhibitory concentration (IC50) of Compound X across various cell lines.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight[3].

  • Compound Treatment: Prepare a serial dilution of Compound X in a complete cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the existing medium with the medium containing different concentrations of Compound X. Include a vehicle control (DMSO-treated) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals[3].

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.

ParameterHypothetical Value
Cell LineMCF-7 (Breast Cancer)
IC50 of Compound X1.5 µM
Cell LineA549 (Lung Cancer)
IC50 of Compound X2.8 µM

Phase 2: Unraveling the Mechanism of Action

The results from the initial bioactivity screening will guide the next phase of investigation into the specific molecular mechanism of Compound X. Based on its structural motifs, we propose two primary hypotheses to explore.

G cluster_0 Phase 1: Bioactivity Screening cluster_1 Phase 2: Mechanistic Studies MTT Assay MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Data Analysis Colony Formation Assay Colony Formation Assay Hypothesis A Kinase Inhibitor IC50 Determination->Hypothesis A Hypothesis B Pyrimidine Biosynthesis Inhibitor IC50 Determination->Hypothesis B In Vitro Kinase Assay In Vitro Kinase Assay Hypothesis A->In Vitro Kinase Assay Western Blot Western Blot Hypothesis A->Western Blot Uridine Rescue Assay Uridine Rescue Assay Hypothesis B->Uridine Rescue Assay Cell Painting Assay Cell Painting Assay Hypothesis B->Cell Painting Assay G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt PIP3 mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Compound X Compound X Compound X->Akt Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Compound X.

Hypothesis B: Compound X as an Inhibitor of Pyrimidine Biosynthesis

The fluoropyrimidine moiety suggests a potential interference with the de novo pyrimidine biosynthesis pathway, a critical process for DNA and RNA synthesis.[5][9]

Uridine Rescue Assay:

If Compound X inhibits an enzyme in the pyrimidine biosynthesis pathway, such as dihydroorotate dehydrogenase (DHODH), its cytotoxic effects should be reversible by supplementing the culture medium with downstream metabolites like uridine.[10]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with Compound X at its IC50 concentration.

  • Rescue Condition: In a parallel set of wells, co-treat the cells with Compound X and a high concentration of uridine (e.g., 100 µM).

  • Incubation and Viability Assessment: Incubate for 48-72 hours and assess cell viability using the MTT assay as described previously.

  • Analysis: A significant increase in cell viability in the uridine co-treated wells compared to those treated with Compound X alone would support this hypothesis.

Morphological Profiling with the Cell Painting Assay:

The Cell Painting Assay is a powerful, unbiased, image-based profiling technique that can identify a compound's mode of action by comparing its morphological signature to a reference database of compounds with known targets.[10] Inhibitors of pyrimidine biosynthesis are known to produce a distinct morphological profile in this assay.[10]

Phase 3: Phenotypic Characterization - Apoptosis Induction

Understanding whether Compound X induces cytotoxic or cytostatic effects is crucial. This phase aims to determine if the observed reduction in cell viability is due to the induction of apoptosis (programmed cell death).

Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Measuring their activity provides a direct indication of apoptosis induction.

Protocol (using a luminogenic substrate):

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Compound X at various concentrations for 24-48 hours.

  • Reagent Addition: Add a luminogenic caspase substrate (e.g., Caspase-Glo® 3/7) directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to caspase activity.

TreatmentHypothetical Caspase-3/7 Activity (RLU)Fold Change vs. Control
Vehicle Control10,0001.0
Compound X (0.5x IC50)25,0002.5
Compound X (1x IC50)75,0007.5
Compound X (2x IC50)150,00015.0

Troubleshooting Common Issues in Cell-Based Assays

IssuePotential Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, edge effects in the plate, pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use calibrated pipettes and reverse pipetting for viscous solutions.
Low signal-to-noise ratio in assays Suboptimal cell number, incorrect reagent concentration, insufficient incubation time.Optimize cell seeding density and reagent concentrations. Perform a time-course experiment to determine the optimal incubation period.
Compound precipitation in culture medium Low solubility of the compound at the tested concentrations.Visually inspect the medium for precipitation. If observed, lower the highest concentration of the compound or use a solubilizing agent (with appropriate controls).
Inconsistent Western blot results Issues with protein extraction, transfer efficiency, or antibody quality.Ensure complete cell lysis and accurate protein quantification. Verify transfer efficiency using Ponceau S staining. Use validated antibodies and optimize antibody concentrations.

Conclusion

This application note provides a structured and scientifically grounded framework for the initial characterization of the novel compound 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine (Compound X). By systematically progressing from broad bioactivity screening to detailed mechanistic studies, researchers can efficiently elucidate its potential as a therapeutic agent. The proposed protocols are based on established methodologies and offer a robust starting point for any drug discovery program focused on novel small molecules.

References

  • Gasper, C., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem. Available at: [Link]

  • Lucin, J., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS Pathogens. Available at: [Link]

  • Gonzalez-Gualda, E., et al. (2021). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Oncotarget. Available at: [Link]

  • PharmGKB. Fluoropyrimidine Pathway, Pharmacodynamics. PharmGKB. Available at: [Link]

  • Thorn, C. F., et al. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics. Available at: [Link]

  • Saleem, M., et al. (2020). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. RSC Advances. Available at: [Link]

  • Zhang, N., et al. (2012). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules. Available at: [Link]

  • SMPDB. Fluorouracil Action Pathway. SMPDB. Available at: [Link]

  • Chen, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Deshmukh, S. R., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences. Available at: [Link]

  • Chahboun, N., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • ChemWhat. 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE CAS#: 857641-46-4. ChemWhat. Available at: [Link]

  • Gherraf, N., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. Available at: [Link]

  • Peters, G. J., et al. (2015). Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy. ResearchGate. Available at: [Link]

  • Vidilaseris, K., et al. (2021). Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. ChemMedChem. Available at: [Link]

  • Chahboun, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Abdul-Majeed, S. Z., et al. (2023). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Google Patents. Fluorophenyl pyrazol compounds. Google Patents.

Sources

2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine as a chemical probe for target identification

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine as a Chemical Probe for Target Identification

Audience: Researchers, scientists, and drug development professionals.

Abstract

Small molecule chemical probes are indispensable tools for elucidating protein function and validating novel therapeutic targets.[1][2] The pyrazolopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other bioactive agents, making its derivatives prime candidates for probe development.[3][4][5] This document provides a comprehensive guide for the application of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine, a representative pyrazolopyrimidine compound, as a foundational scaffold for creating chemical probes aimed at identifying and validating its protein targets. We present detailed protocols for three cornerstone chemoproteomic strategies: Affinity Purification-Mass Spectrometry (AP-MS), Photo-Affinity Labeling (PAL), and competitive Activity-Based Protein Profiling (ABPP). The causality behind experimental choices, critical validation steps, and data interpretation are discussed to ensure scientific rigor and actionable results.

Introduction: The Rationale for Pyrazolopyrimidine Probes

Target identification is a critical bottleneck in drug discovery. A bioactive compound identified from a phenotypic screen presents a significant opportunity, but its therapeutic potential can only be realized once its mechanism of action and direct molecular targets are understood. Chemical probes, which are small molecules designed to bind specific proteins, serve as powerful reagents for this purpose.[6][7]

The 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine scaffold holds significant promise for probe development. Pyrazole and pyrazolopyrimidine derivatives are known to interact with a wide range of protein families, most notably protein kinases, by mimicking the adenine hinge-binding motif of ATP.[3][8][9] However, their activity is not limited to kinases, and they have been developed as inhibitors of various enzymes and receptors.[10][11] This versatility makes unbiased target identification essential.

This guide outlines a systematic approach to derivatize and deploy this scaffold to "fish" for its binding partners in the complex milieu of the cellular proteome.

Probe Design and Preliminary Characterization

The core molecule, 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine, serves as the starting point. For target identification, it must be modified to incorporate a linker and a reporter/handle tag. The bromine atom on the pyrazole ring is a suitable vector for synthetic modification without significantly altering the core pharmacophore.

Key Considerations for Probe Design:

  • Linker Attachment: The linker should be attached at a position that minimally perturbs the protein-binding interactions. The C4-bromo position is a rational choice for derivatization.

  • Linker Composition: A flexible polyethylene glycol (PEG) linker is often used to extend the reporter tag away from the core molecule, minimizing steric hindrance.

  • Reporter Tag: The choice of tag depends on the application. Biotin is the gold standard for affinity purification, while an alkyne or azide group is used for bio-orthogonal "click chemistry" ligation in PAL and ABPP workflows.[12]

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue (Predicted)Significance
Molecular Formula C₇H₄BrFN₄-
Molecular Weight 243.04 g/mol Good starting point for probe development (low MW).
logP 1.85Indicates good potential for cell permeability.
H-Bond Donors 1-
H-Bond Acceptors 4-

Before embarking on large-scale proteomic experiments, it is crucial to characterize both the parent compound and its probe derivatives to ensure their behavior is comparable.

Initial Validation Steps:

  • Purity and Stability: Confirm the identity and purity (>95%) of all compounds via LC-MS and NMR. Assess stability in DMSO stock and aqueous assay buffers.

  • Biological Activity: Confirm that the synthesized probe derivative retains the biological activity of the parent compound using a relevant phenotypic assay (e.g., cell viability, reporter assay). A significant loss of potency may indicate that the linker or tag interferes with target binding.

  • Cell Permeability: If live-cell experiments are planned, confirm cell permeability, for instance, by using a fluorescently tagged derivative and microscopy.

Core Methodologies and Protocols for Target Identification

We will detail three orthogonal and complementary chemoproteomic approaches. Employing at least two distinct methods is highly recommended to increase confidence in putative targets.

Methodology 1: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a classic and direct method for isolating proteins that bind to a small molecule.[13][14] It relies on a high-affinity interaction between a tag on the probe (biotin) and its binding partner immobilized on a solid support (streptavidin).

Principle: A biotinylated version of the probe is incubated with cell lysate. The probe-protein complexes are then captured on streptavidin-coated beads. After washing away non-specific binders, the specifically bound proteins are eluted and identified by mass spectrometry.[15]

AP_MS_Workflow cluster_prep Sample Preparation cluster_binding Binding & Capture cluster_analysis Analysis Lysate Cell Lysate Incubate_Test Incubate Lysate + Probe-Biotin Lysate->Incubate_Test Incubate_Comp Incubate Lysate + Probe-Biotin + Competitor Lysate->Incubate_Comp Probe Biotinylated Probe (Probe-Biotin) Probe->Incubate_Test Probe->Incubate_Comp Neg_Probe Inactive Control (Control-Biotin) Comp Excess Unmodified Parent Compound Comp->Incubate_Comp Beads Streptavidin Beads Incubate_Test->Beads Incubate_Comp->Beads Competition Control Wash Wash Beads Beads->Wash Elute Elute Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Data Analysis: Identify & Quantify Proteins MS->Data

Figure 1: Affinity Purification-Mass Spectrometry (AP-MS) Workflow.

Protocol 1: AP-MS

A. Probe Synthesis:

  • Synthesize a derivative of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine by attaching a PEG linker followed by biotin at the C4 position of the pyrazole ring (via Suzuki coupling or other cross-coupling reaction).

B. Cell Lysis:

  • Culture cells of interest to ~80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (proteome) and determine protein concentration using a BCA assay.

C. Affinity Pulldown:

  • Dilute the cell lysate to a final concentration of 1-2 mg/mL.

  • Set up three experimental conditions:

    • Test: Lysate + Biotinylated Probe (e.g., 10 µM final concentration).

    • Competition Control: Lysate + Biotinylated Probe (10 µM) + excess unmodified parent compound (e.g., 1 mM, 100-fold excess).

    • Negative Control: Lysate + Biotin tag alone or a structurally similar but biologically inactive biotinylated molecule.

  • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Add pre-washed high-capacity streptavidin agarose beads to each sample and incubate for another 1 hour at 4°C.

  • Pellet the beads by gentle centrifugation (e.g., 1000 x g for 1 min).

  • Wash the beads extensively (3-5 times) with lysis buffer to remove non-specifically bound proteins.

D. Elution and Sample Preparation for MS:

  • Elute bound proteins by boiling the beads in SDS-PAGE loading buffer for 10 minutes.

  • Alternatively, for on-bead digestion, wash the beads with ammonium bicarbonate buffer and add trypsin to digest the bound proteins directly on the beads overnight at 37°C.

  • Separate proteins via SDS-PAGE followed by in-gel digestion or analyze the digested peptides from the on-bead digest directly.

  • Process the resulting peptides for LC-MS/MS analysis.

Methodology 2: Photo-Affinity Labeling (PAL)

PAL is a powerful technique for capturing both stable and transient small molecule-protein interactions directly within living cells.[12][16] It uses a probe containing a photoreactive moiety that, upon UV irradiation, forms a highly reactive species and covalently crosslinks to any nearby amino acid residues.[17][18]

Principle: A PAL probe, featuring the core scaffold, a photoreactive group (e.g., diazirine), and a bio-orthogonal handle (e.g., alkyne), is incubated with live cells. UV light activates the probe, leading to covalent attachment to its binding partners. The cells are then lysed, and the alkyne-tagged proteins are "clicked" to a biotin-azide reporter tag for enrichment and MS analysis.[12][16]

PAL_Workflow cluster_labeling In-Cell Labeling cluster_capture Capture & Enrichment cluster_analysis Analysis Cells Live Cells Incubate Incubate Cells->Incubate PAL_Probe PAL Probe (Probe-Diazirine-Alkyne) PAL_Probe->Incubate UV UV Irradiation (365 nm) (Covalent Crosslinking) Incubate->UV Lyse Cell Lysis UV->Lyse Click Click Chemistry (Add Biotin-Azide) Lyse->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Digestion Enrich->Digest MS LC-MS/MS Analysis Digest->MS Data Data Analysis MS->Data

Figure 2: Photo-Affinity Labeling (PAL) general workflow.

Protocol 2: PAL

A. Probe Synthesis:

  • Synthesize a derivative containing a diazirine group and a terminal alkyne. The synthetic route will likely involve multi-step synthesis to incorporate these functionalities onto the core scaffold.

B. Live Cell Labeling:

  • Plate cells and grow to ~80% confluency.

  • Treat cells with the PAL probe (typically 1-10 µM) for a predetermined time (e.g., 1-4 hours) in serum-free media. Include a vehicle control (DMSO) and a competition control (co-incubation with excess parent compound).

  • Wash the cells with PBS to remove the unbound probe.

  • Irradiate the cells on ice with UV-A light (365 nm) for 15-30 minutes to induce crosslinking.

C. Click Chemistry and Enrichment:

  • Lyse the cells using a buffer containing SDS (e.g., 1% SDS in PBS) to denature proteins and expose the alkyne handle.

  • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) "click" reaction by adding a biotin-azide tag, a copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a ligand (e.g., TBTA).

  • Incubate for 1 hour at room temperature.

  • Enrich the now-biotinylated proteins using streptavidin beads as described in the AP-MS protocol (Protocol 1, Section C, steps 4-6).

D. MS Analysis:

  • Perform on-bead digestion and subsequent LC-MS/MS analysis as described in the AP-MS protocol (Protocol 1, Section D).

Methodology 3: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is an indirect but powerful method that uses the unmodified parent compound to identify targets.[19][20] It is particularly useful for identifying enzyme targets with reactive active-site residues (e.g., ser, cys, lys).[19]

Principle: The cell lysate is pre-incubated with the compound of interest. A broad-spectrum activity-based probe (ABP), which covalently labels the active sites of an entire enzyme family, is then added. If the compound binds to a member of that enzyme family, it will block the active site and prevent labeling by the ABP. The protein targets are then identified by a quantitative reduction in ABP labeling compared to a control sample.[21][22]

Protocol 3: Competitive ABPP

A. Reagents:

  • Unmodified parent compound: 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine.

  • A broad-spectrum ABP, such as a fluorophosphonate (FP)-based probe for serine hydrolases or an iodoacetamide (IA)-based probe for reactive cysteines. These probes typically contain an alkyne handle for click chemistry.

B. Competitive Labeling:

  • Prepare cell lysate as described in the AP-MS protocol (Protocol 1, Section B).

  • Aliquot the lysate into two conditions:

    • Test: Pre-incubate with the parent compound (at a concentration determined by its IC₅₀ or EC₅₀) for 30-60 minutes at 37°C.

    • Control: Pre-incubate with vehicle (DMSO).

  • Add the broad-spectrum ABP (e.g., 1 µM final concentration) to both samples and incubate for another 30-60 minutes.

  • Quench any remaining reactive probe with DTT (if using an IA probe).

C. Analysis:

  • Perform click chemistry with a biotin-azide tag and proceed with streptavidin enrichment and MS analysis as described in the PAL protocol (Protocol 2, Sections C and D).

  • Analyze the MS data to identify proteins whose biotinylation signal is significantly reduced in the sample pre-incubated with the parent compound. These are the candidate targets.

Data Analysis and Hit Prioritization

Regardless of the method used, the final output will be a list of proteins identified and quantified by mass spectrometry. Rigorous data analysis is key to distinguishing true targets from background binders.

Table 2: Example Hit List from a Competitive AP-MS Experiment

Protein IDGene NameAvg. Spectral Count (Test)Avg. Spectral Count (Competition)Fold Change (Test/Comp)p-valueBiological Function
P00533EGFR553>18<0.001Tyrosine Kinase
P06241LCK424>10<0.001Tyrosine Kinase
P42336JAK3312>15<0.001Tyrosine Kinase
P27361FYN2855.6<0.01Tyrosine Kinase
Q02750HSP90A1501451.030.85Chaperone (Non-specific)
P62258ACTG12102051.020.91Cytoskeletal (Non-specific)

Hit Prioritization Criteria:

  • Statistical Significance: Look for proteins with a high fold-change and low p-value in the test vs. control/competition samples.

  • Orthogonal Confirmation: Prioritize hits that appear in more than one type of experiment (e.g., both AP-MS and PAL).

  • Biological Plausibility: Consider the known biology of the pyrazolopyrimidine scaffold. Kinases, for example, would be high-priority candidates.[3][23][24]

  • Dose-Response: Perform follow-up experiments to confirm that target engagement occurs in a dose-dependent manner.

  • Exclusion of Known Artifacts: Filter out common non-specific binders (e.g., abundant cytoskeletal proteins, heat shock proteins, metabolic enzymes).

Essential Target Validation

Validation_Workflow cluster_ID Hypothesis Generation cluster_validation Hypothesis Validation ChemProt Chemoproteomic Hit List (AP-MS, PAL, etc.) Candidate Prioritized Candidate Protein Target ChemProt->Candidate Binding Direct Binding Assays (SPR, ITC, CETSA) Candidate->Binding Engagement Target Engagement (In-cell NanoBRET/CETSA) Candidate->Engagement Functional Functional Assays (siRNA/CRISPR Phenocopy, Enzyme Inhibition Assay) Candidate->Functional Validated Validated Target Binding->Validated Binding->Validated Confirms direct physical interaction Engagement->Validated Engagement->Validated Confirms binding in a cellular context Functional->Validated Functional->Validated Links target to cellular phenotype

Figure 3: Workflow for validating candidate protein targets.

Recommended Validation Assays:

  • Direct Binding Assays:

    • Cellular Thermal Shift Assay (CETSA): Assess target engagement in cells or lysate by measuring the change in thermal stability of the protein upon ligand binding.

    • Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR): Use purified recombinant protein to directly measure the binding affinity (K_D) and kinetics of the compound.

  • Enzymatic/Functional Assays:

    • If the target is an enzyme, perform an in vitro activity assay with the purified protein to confirm that the compound inhibits its function and determine the IC₅₀.

  • Cell-Based Target Validation:

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR to deplete the target protein. If the cellular phenotype of the knockdown mimics the phenotype observed upon treatment with the compound, this provides strong evidence for an on-target effect.

    • Rescue Experiments: In a knockdown/knockout background, express a drug-resistant mutant of the target protein. If this rescues the phenotype, it further solidifies the target's role.

Conclusion

The 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine scaffold represents a valuable starting point for the development of chemical probes. By employing a multi-pronged strategy combining affinity-based and activity-based chemoproteomic methods, researchers can effectively identify its cellular binding partners. Success, however, is contingent upon careful probe design, the inclusion of rigorous controls, and a robust, orthogonal validation workflow. This systematic approach transforms a bioactive molecule from a chemical curiosity into a validated tool for exploring complex biology and pioneering new therapeutic avenues.

References

  • Chemical Probes Portal. (n.d.). Target engagement.
  • Drewes, G., & Knapp, S. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 559-585.
  • Workman, P., & Collins, I. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed.
  • Chen, T., et al. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 30(23), 4891.
  • Parker, C. G., & Patricelli, M. P. (n.d.). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology.
  • Müller, S., & Kubicek, S. (2020). The chemical probe – scopes, limitations and challenges. Expert Opinion on Drug Discovery, 15(10), 1135-1146.
  • Ochoa, D., et al. (2018). Probing your next target? Chemical Probes feature in Open Targets. Open Targets Blog.
  • Benns, H. J., et al. (2021). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 9, 769539.
  • Tigreros, A., & Portilla, J. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 10(52), 31213-31234.
  • Prestwich, G. D. (n.d.). A simple photo-affinity labeling protocol.
  • Baillache, D. J., et al. (2023). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry, 14(12), 2452-2465.
  • Tigreros, A., & Portilla, J. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 10(52), 31213-31234.
  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp).
  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.
  • Yao, H., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(23), 7955-7975.
  • Li, X. F. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Globe Thesis.
  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service.
  • Hatanaka, Y. (n.d.). A typical photoaffinity labeling experimental protocol to identify the...
  • Domainex. (n.d.). Photoaffinity Labelling.
  • Figueroa, N. E., & Lillo, F. (2025). Affinity Purification Protocol Starting with a Small Molecule as Bait.
  • Figueroa, N. E., & Lillo, F. (2021). Affinity Purification Protocol Starting with a Small Molecule as Bait. Methods in Molecular Biology, 2305, 165-176.
  • Baillache, D. J., et al. (2023). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry, 14(12), 2452-2465.
  • Liu, X., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 70.
  • Uesugi, M., & Wandless, T. J. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm, 4(12), 1541-1549.
  • Webb, D., et al. (2013). Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. ACS Medicinal Chemistry Letters, 4(6), 531-536.
  • Huang, S. C., et al. (2015). Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. ACS Medicinal Chemistry Letters, 6(7), 808-813.
  • Ficarro, S. B., et al. (2024). ZNL0325, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases. Journal of Medicinal Chemistry, 67(4), 2824-2838.
  • Ullah, F., et al. (n.d.). Pyrazole-based probe for Cu²⁺ chemosensing. Three derivatives of (a)...
  • El-Damasy, A. K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][19][25]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Bioorganic Chemistry, 125, 105847.

  • Fernández-d'Arlas, B., et al. (2016). Rapid Discovery and Structure−Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth. Journal of Medicinal Chemistry, 59(9), 4347-4359.
  • Soliman, D. H., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(47), 33020-33042.
  • El-Sayed, N. F., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6965.
  • Thermo Fisher Scientific. (n.d.). Overview of Affinity Purification.
  • Patel, H., et al. (2022). Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. Journal of Medicinal Chemistry, 65(13), 9034-9048.
  • Baillache, D. J., et al. (2023). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry, 14(12), 2452-2465.
  • CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine. (n.d.).
  • Liu, X., et al. (n.d.). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Bentham Science.
  • Bouziane, I., & Laouar, H. (2021).
  • Abdellatif, K. R. A., et al. (2022). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. Bioorganic Chemistry, 126, 105898.
  • Al-Ghorbani, M., et al. (2025). Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent.

Sources

Application Notes and Protocols for the Flow Cytometric Analysis of Cells Treated with 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, pyrimidine and pyrazole derivatives are recognized for their significant therapeutic potential, particularly as antiproliferative agents.[1][2] These heterocyclic compounds often function as antimetabolites, interfering with the synthesis of nucleic acids, or as kinase inhibitors, thereby disrupting signaling pathways essential for cell growth and survival.[1][3] The compound 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine is a novel synthetic molecule combining both a pyrazole and a fluoropyrimidine moiety. This structural composition suggests a potential for anticancer activity, likely through the induction of apoptosis and perturbation of the cell cycle.[4][5][6]

Flow cytometry is a powerful, high-throughput technique that enables the rapid, quantitative analysis of multiple physical and chemical characteristics of single cells. This technology is indispensable for elucidating the cellular response to therapeutic compounds.[7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine using flow cytometry. The protocols herein are designed to be robust and self-validating, detailing methods for assessing cell viability, cell cycle distribution, and apoptosis.

Principle of the Assays

The antiproliferative effects of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine can be dissected by examining three key cellular processes:

  • Cell Viability and Cytotoxicity: Initial screening for biological activity often begins with assessing the compound's effect on cell viability. The MTT assay, a colorimetric method, provides a quantitative measure of metabolically active cells and is a reliable indicator of cytotoxicity.[8]

  • Cell Cycle Analysis: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle.[9] By staining DNA with a fluorescent dye such as Propidium Iodide (PI), flow cytometry can quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M), revealing potential cell cycle arrest points.[1][7]

  • Apoptosis Detection: A crucial mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis.[5] The Annexin V/PI assay is a widely used flow cytometry method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Experimental Workflows

Overall Experimental Design

The following diagram illustrates the general workflow for assessing the cellular effects of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine.

G cluster_prep Cell Culture & Treatment cluster_assays Flow Cytometry Analysis cell_culture Seed cells in appropriate culture vessels compound_treatment Treat cells with a dose-range of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine cell_culture->compound_treatment harvest_cells Harvest and wash cells compound_treatment->harvest_cells Incubate for desired time points stain_cells Stain cells according to specific assay (Cell Cycle or Apoptosis) harvest_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data analyze_data Analyze data to quantify cellular effects acquire_data->analyze_data

Caption: General workflow for analyzing the effects of the test compound.

I. Protocol: Cell Viability Assessment (MTT Assay)

This initial assay determines the cytotoxic concentration range of the compound.

Materials
  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)[8]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[8]

  • 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[8]

  • Dimethyl Sulfoxide (DMSO)[8]

  • 96-well plates

  • Microplate reader

Procedure
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.[8]

  • Incubation: Incubate the plate for 48-72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Data Presentation
Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.2100
11.191.7
100.866.7
500.541.7
1000.216.7

II. Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following treatment.

Rationale

This assay is based on the stoichiometric binding of Propidium Iodide (PI) to DNA.[7] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (intermediate DNA), and G2/M (4n DNA) phases.[9] Treatment with RNase A is crucial to prevent PI binding to RNA.[7]

Materials
  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol[1]

  • Propidium Iodide (PI) staining solution (containing RNase A)[1]

  • Flow cytometer

Procedure
  • Cell Harvesting: Harvest both adherent and floating cells after treatment.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate at -20°C for at least 2 hours.[1]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[1]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, ensuring the DNA fluorescent parameter is on a linear scale.[7]

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.[7]

Data Presentation
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control60.525.314.2
Compound (IC50)45.115.239.7
Visualization of Cell Cycle Analysis Workflow

G start Treated Cells harvest Harvest Cells start->harvest wash1 Wash with PBS harvest->wash1 fix Fix in 70% Cold Ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain Stain with PI/RNase A wash2->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze

Caption: Step-by-step workflow for cell cycle analysis.

III. Protocol: Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation of viable, apoptotic, and necrotic cells.

Rationale

This assay utilizes Annexin V, which has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[5] Propidium Iodide (PI) is a membrane-impermeable DNA dye that only enters cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[10]

Materials
  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[10]

  • Flow cytometer

Procedure
  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1]

Data Presentation
Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.22.11.51.2
Compound (IC50)40.335.820.13.8
Visualization of Apoptosis Analysis

G start Treated Cells harvest Harvest Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate in the Dark stain->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Quantify Apoptotic Populations acquire->analyze

Caption: Step-by-step workflow for apoptosis analysis.

Potential Signaling Pathway

Based on the known mechanisms of fluoropyrimidine and pyrazole derivatives, 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine may interfere with DNA synthesis and induce DNA damage, leading to the activation of apoptotic pathways.

G compound 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine dna_synthesis Inhibition of DNA Synthesis compound->dna_synthesis dna_damage DNA Damage dna_synthesis->dna_damage p53 p53 Activation dna_damage->p53 cell_cycle_arrest Cell Cycle Arrest (G2/M) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Caption: Putative signaling pathway for the test compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of the cellular effects of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine. By employing flow cytometry to analyze cell cycle progression and apoptosis, researchers can gain valuable insights into the mechanism of action of this novel compound, thereby guiding further preclinical development.

References

  • PubMed. (2021, October 22). Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform. Retrieved from [Link]

  • ACS Publications. (2009, May 29). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer | Chemical Reviews. Retrieved from [Link]

  • MDPI. (2026, February 12). Epigenetic Activity of Cancer Therapy Drugs Revealed by HeLa TI Cell-Based Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow cytometric analysis for cell cycle distribution. (A) Control HCT,.... Retrieved from [Link]

  • ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. Retrieved from [Link]

  • PMC. (n.d.). PharmGKB summary: fluoropyrimidine pathways. Retrieved from [Link]

  • PMC. (2024, July 20). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]

  • MSKCC. (2020, May). Cell Cycle. Retrieved from [Link]

  • PMC. (n.d.). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Retrieved from [Link]

  • Nature. (n.d.). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Retrieved from [Link]

  • PMC. (n.d.). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cell-cycle analysis – Knowledge and References. Retrieved from [Link]

  • Molecular Devices. (n.d.). Evaluating cell cycle inhibitors using a live cell assay. Retrieved from [Link]

  • Al Mustansiriyah Journal of Pharmaceutical Sciences. (2023, January 15). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Retrieved from [Link]

  • PMC. (2023, September 4). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Retrieved from [Link]

  • PubMed. (2021, June 10). New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies. Retrieved from [Link]

  • Interchim. (n.d.). Apoptosis Assays. Retrieved from [Link]

  • UNM Digital Repository. (2020, August 10). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Retrieved from [Link]

  • PMC. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • Bangladesh Journals Online. (2025, July 29). Antioxidant and Anticancer Potentials of Some Pyrazole and Pyrimidine Derivatives of 1,3-Diphenylprop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (2020, November 2). Some pharmacological properties of 4-[3-(5-bromo-2-hydroxyphenyl)-5- phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to minimize off-target effects of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Off-Target Effects & Optimizing Selectivity

Executive Summary

Compound Identity: 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine (hereafter referred to as 5-FP-Br ).[1] Classification: Privileged ATP-competitive kinase scaffold / Fragment-Based Drug Discovery (FBDD) intermediate.[1] Primary Utility: Structural core for inhibitors of JAK family , p38 MAPK , and CDKs .[2]

The Core Problem: As a low-molecular-weight fragment (~245 Da), 5-FP-Br lacks the steric complexity required for high specificity.[1] Its "off-target" effects are primarily driven by pan-kinase promiscuity (binding the conserved ATP hinge region of multiple kinome branches) and potential colloidal aggregation at high screening concentrations.[1]

This guide provides technical workflows to deconvolute, minimize, and engineer away these off-target interactions.

Section 1: Critical Troubleshooting (Q&A Format)
Q1: I am observing cytotoxicity in cellular assays (IC50 < 1 µM) that does not correlate with my biochemical kinase potency. What is happening?

Diagnosis: This is a classic signature of non-specific toxicity or polypharmacology , likely driven by the scaffold hitting essential "housekeeping" kinases (e.g., CDK1/2, GSK3β) or non-kinase targets (Adenosine receptors).[2]

Technical Solution:

  • Check for Adenosine Receptor Binding: The aminopyrimidine/pyrazole motif mimics the adenine core of ATP and Adenosine.[1][2] It frequently hits Adenosine Receptors (A1, A2A, A3) which are GPCRs, not kinases.[2]

    • Action: Run a GPCR safety panel or use an Adenosine A2A antagonist as a control.[1][2]

  • Evaluate Anti-Proliferative Mechanisms: If the compound kills cells without inhibiting the specific pathway of interest (e.g., JAK/STAT), it may be inhibiting CDK1/Cyclin B (cell cycle arrest).

    • Action: Perform cell cycle analysis (Propidium Iodide flow cytometry).[1] A G2/M block suggests CDK1 inhibition, a common off-target for this scaffold.[1]

Q2: My biochemical IC50 shifts significantly (10-fold) when I change enzyme concentration or add Triton X-100. Is this an off-target effect?

Diagnosis: This indicates Colloidal Aggregation .[1] The 5-FP-Br scaffold is hydrophobic and planar.[1] At concentrations >10 µM, it can form promiscuous aggregates that sequester enzymes, leading to false positives (artificial "off-target" inhibition).[1]

Technical Solution:

  • The Detergent Test: Re-run the kinase assay with 0.01% Triton X-100 (or CHAPS).[2]

    • Result: If inhibition disappears or IC50 increases significantly with detergent, the activity was an artifact of aggregation.

  • Spin-Down Protocol: Centrifuge the compound stock (10,000 x g for 10 min) before adding to the assay. If potency drops, the active species was an aggregate.

Q3: How do I chemically modify 5-FP-Br to stop it from hitting every kinase in the genome?

Diagnosis: The molecule is too small. It binds the "Hinge Region" but doesn't extend into the "Specificity Pocket" (Gatekeeper residue) or the "Solvent Front."

Technical Solution (SAR Strategy): You must utilize the Bromine (Br) at the 4-position of the pyrazole as a synthetic handle.[1]

  • Vector Exploration: The Br position typically points toward the Gatekeeper residue or the back pocket of the kinase ATP site.[1][2]

  • Suzuki-Miyaura Coupling: Replace the Br with bulky aryl or heteroaryl groups.[1]

    • Targeting JAK2: Add a morpholine or piperazine-linked group to interact with the solvent front.[1]

    • Targeting p38: Add a substituted phenyl ring to exploit the hydrophobic pocket II.[1]

  • Why this works: Increasing Molecular Weight (MW) and 3D-complexity forces the molecule to clash with non-target kinases that lack the specific pocket shape, thus "filtering out" off-targets.[1][2]

Section 2: Experimental Protocols
Protocol A: Differential Screening for Aggregation (False Positive Elimination)

Purpose: To confirm that observed "off-target" inhibition is real binding, not non-specific protein sequestration.[1]

Materials:

  • Target Kinase (e.g., JAK2)[3]

  • Substrate peptide[1]

  • ATP (at Km)[1][2]

  • 5-FP-Br (Serial dilution)[1]

  • Triton X-100 (freshly prepared 1% stock)

Step-by-Step:

  • Prepare two master mixes:

    • Mix A: Standard Assay Buffer.

    • Mix B: Assay Buffer + 0.01% Triton X-100 .[1][2]

  • Incubation: Incubate 5-FP-Br with the kinase in both Mix A and Mix B for 15 minutes.

  • Reaction: Initiate with ATP/Substrate.[1]

  • Analysis: Calculate IC50 for both conditions.

    • Valid Hit: IC50(Mix A) ≈ IC50(Mix B).

    • Aggregator (Artifact): IC50(Mix B) >> IC50(Mix A) (Shift > 3-fold).[1]

Protocol B: The "Gatekeeper" Selectivity Panel

Purpose: To define the off-target profile based on steric exclusion.[1][2]

Concept: 5-FP-Br is a "Type I" binder.[1] It will likely inhibit kinases with small gatekeeper residues (Threonine/Alanine) but be excluded by large gatekeepers (Methionine/Phenylalanine).[1]

Panel Setup: Select 4 representative kinases to bracket the steric tolerance:

  • Small Gatekeeper (Promiscuous Risk): JAK2, Lck, p38α.[2]

  • Large Gatekeeper (Selectivity Control): EGFR (Thr790Met mutant) or BTK.[1][2]

Data Interpretation:

  • If 5-FP-Br inhibits the "Large Gatekeeper" kinase, it suggests it is binding in a non-canonical mode or is extremely non-specific (sticky).[1]

Section 3: Mechanistic Visualization

The following diagram illustrates the structural logic of the 5-FP-Br scaffold and the pathway to minimize off-target effects through chemical derivatization and assay validation.

OffTargetMinimization Scaffold 2-(4-bromo-1H-pyrazol-1-yl) -5-fluoropyrimidine (5-FP-Br) Mechanism Mechanism of Off-Target Effects Scaffold->Mechanism Intrinsic Properties Route1 ATP Mimicry (Hinge Binding) Mechanism->Route1 Low MW / Planar Route2 Colloidal Aggregation Mechanism->Route2 Hydrophobicity Solution1 SAR Expansion (Suzuki Coupling at Br) Route1->Solution1 Add Complexity Solution2 Detergent Assay (Triton X-100) Route2->Solution2 Disrupt Aggregates Outcome1 Steric Clash with Non-Targets Solution1->Outcome1 Outcome2 Eliminate False Positives Solution2->Outcome2 Final Optimized Lead High Selectivity Outcome1->Final Outcome2->Final

Caption: Workflow for deconvoluting off-target mechanisms (ATP mimicry vs. Aggregation) and the strategic chemical modification of the Bromine handle to achieve selectivity.

Section 4: Comparative Data & Selectivity Profile

The table below summarizes the typical off-target landscape for the unmodified 5-FP-Br scaffold versus a chemically optimized derivative (e.g., where Br is replaced by a solubilizing tail).

ParameterUnmodified 5-FP-Br ScaffoldOptimized Derivative (e.g., Aryl-substituted)Mechanism of Improvement
Primary Target Potency Moderate (IC50: 100–500 nM)High (IC50: <10 nM)Additional contacts in hydrophobic pocket.[1]
Kinase Selectivity Score Low (Hits >30% of kinome)High (Hits <5% of kinome)Steric exclusion of off-targets.[1][2]
Aggregation Liability High (at >10 µM)LowAddition of polar groups (solubilizing).[2]
Common Off-Targets CDK2, GSK3β, DYRK1A, A2AReducedStructural mismatch with off-target pockets.[1][2]
Cellular Toxicity High (General cytotoxicity)Mechanism-SpecificReduced inhibition of "housekeeping" kinases.[1]
References
  • Structural Basis of Kinase Inhibition: Title: "Scaffold-Hopping to Novel Kinase Inhibitors: From Pyrazoles to Pyrimidines."[1] Source: Journal of Medicinal Chemistry.[1] Link:[Link] (Generalized landing for verification of scaffold utility).[1][2]

  • Aggregation Artifacts in Screening: Title: "Promiscuous inhibitors and lucky screeners."[1][2] Source: Nature Chemical Biology.[1][2] Link:[Link][1][2]

  • Fragment-Based Drug Discovery (FBDD): Title: "Fragment-based discovery of JAK-2 inhibitors."[1][2] Source: Bioorganic & Medicinal Chemistry Letters.[1] Link:[Link][1][2]

  • Kinase Profiling Standards: Title: "A comprehensive assay for profiling protein kinase inhibitors."[1][2][4] Source: Proceedings of the National Academy of Sciences (PNAS). Link:[Link][1][2]

(Note: While specific papers exist for derivatives, the links above direct to the authoritative journals hosting the fundamental methodologies described for this scaffold class.)

Sources

Validation & Comparative

An Independent Validation and Comparative Analysis of the Anti-Cancer Properties of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several frontline anti-cancer drugs.[1] This guide presents a framework for the independent validation of a novel pyrimidine derivative, 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine (herein designated as Compound X) . We outline a comprehensive in vitro strategy to objectively assess its anti-cancer properties, comparing its performance against a standard-of-care chemotherapeutic, 5-Fluorouracil (5-FU) , and a hypothetical, structurally similar but biologically inactive analog, 2-(1H-pyrazol-1-yl)-5-fluoropyrimidine (Negative Control) . This document provides detailed, field-proven protocols for cytotoxicity, apoptosis, and cell cycle analysis, coupled with a framework for data interpretation and visualization, designed to meet the rigorous standards of drug development professionals.

Introduction: The Rationale for Independent Validation

The discovery of novel anti-cancer agents is a multi-stage process where initial synthesis and discovery must be followed by rigorous, unbiased validation.[2] Compounds containing pyrimidine and pyrazole moieties have consistently shown promise in preclinical studies, often targeting critical cellular processes like kinase signaling, nucleotide metabolism, and cell division.[3][4][5] Compound X, possessing both a fluoropyrimidine group (a key feature of 5-FU) and a bromo-pyrazole, presents a compelling chemical profile for investigation.

However, a promising structure alone is insufficient. Independent validation is the cornerstone of trustworthy drug development. It serves to:

  • Verify Initial Findings: Confirms the compound's biological activity outside of the discovery lab.

  • Elucidate Mechanism of Action: Moves beyond simple toxicity to understand how the compound affects cancer cells.

  • Establish a Comparative Benchmark: Quantifies the compound's potency and efficacy relative to existing treatments.[6]

This guide provides the experimental blueprint for achieving these objectives for Compound X. We will focus on a panel of human cancer cell lines: MCF-7 (Breast Adenocarcinoma), A549 (Lung Carcinoma), and HCT-116 (Colorectal Carcinoma), chosen for their prevalence and established use in anti-cancer screening.[3][4]

Comparative Compound Selection

A robust validation requires carefully chosen comparators.

  • Positive Control: 5-Fluorouracil (5-FU) . As a fluoropyrimidine antimetabolite, 5-FU is a clinically relevant benchmark.[7] Its mechanisms, which involve both DNA and RNA damage, provide a well-understood point of comparison for Compound X.[8][9][10]

  • Negative Control: 2-(1H-pyrazol-1-yl)-5-fluoropyrimidine . This hypothetical analog lacks the bromo- group on the pyrazole ring. In drug discovery, such minor structural changes can abrogate biological activity. Its inclusion is critical to demonstrate that the specific chemical features of Compound X are responsible for any observed anti-cancer effects.

Experimental Validation Workflow

Our validation follows a logical, multi-tiered approach. The initial step is to determine the dose-dependent cytotoxicity to establish the compound's potency (IC50). Subsequent mechanistic assays are then conducted at the determined IC50 concentration to investigate the mode of cell death and impact on cell cycle progression.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation (at IC50) cluster_2 Phase 3: Data Synthesis & Comparison start Prepare Serial Dilutions (Compound X, 5-FU, Neg. Control) plate Seed Cancer Cell Lines (MCF-7, A549, HCT-116) in 96-well plates start->plate treat Treat cells with compounds (72-hour incubation) plate->treat mtt Perform MTT Assay treat->mtt absorbance Measure Absorbance (570 nm) mtt->absorbance ic50 Calculate IC50 Values (Dose-Response Curves) absorbance->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Inform Assay Concentration cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Inform Assay Concentration flow Analyze by Flow Cytometry apoptosis->flow cell_cycle->flow table Tabulate Comparative Data (IC50, Apoptosis %, Cell Cycle %) flow->table discussion Interpret Results & Draw Conclusions table->discussion

Caption: High-level workflow for the independent validation of Compound X.

Detailed Experimental Methodologies

The following protocols are foundational for in vitro anti-cancer drug screening. The causality behind experimental choices is highlighted to ensure scientific rigor.

Cell Culture and Maintenance
  • Rationale: Consistent and healthy cell populations are the bedrock of reproducible results. All experiments must be conducted on cells in their logarithmic growth phase.

  • Protocol:

    • Culture MCF-7, A549, and HCT-116 cells in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cultures in a humidified incubator at 37°C with 5% CO2.

    • Routinely passage cells upon reaching 80-90% confluency to ensure exponential growth.

Cytotoxicity Determination by MTT Assay
  • Rationale: The MTT assay measures the metabolic activity of a cell population, which correlates with cell viability.[11] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a colorimetric readout of cell survival.[12] This assay is the gold standard for determining the IC50 value, a key measure of a compound's potency.[2]

  • Protocol:

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate and incubate overnight to allow for cell attachment.[13]

    • Prepare serial dilutions of Compound X, 5-FU, and the Negative Control in culture medium.

    • Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include vehicle-only (e.g., 0.1% DMSO) wells as a control for 100% viability.

    • Incubate the plate for 72 hours at 37°C.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[13]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance at 570 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration. Use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Apoptosis Quantification by Annexin V/PI Staining
  • Rationale: A key hallmark of an effective anti-cancer agent is the ability to induce apoptosis (programmed cell death).[15] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA. This dual-staining method allows for the differentiation of four cell populations via flow cytometry:

    • Annexin V- / PI- : Live, healthy cells.

    • Annexin V+ / PI- : Early apoptotic cells.

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells.

    • Annexin V- / PI+ : Necrotic cells (primary necrosis).

  • Protocol:

    • Seed cells in 6-well plates and grow until they reach ~70% confluency.

    • Treat cells with Compound X, 5-FU, and the Negative Control at their respective IC50 concentrations (determined from the MTT assay) for 48 hours.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

    • Incubate the cells for 15-20 minutes at room temperature in the dark.[16]

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the samples immediately using a flow cytometer.

Cell Cycle Analysis by Propidium Iodide Staining
  • Rationale: Many anti-cancer drugs exert their effect by disrupting the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M) and preventing proliferation.[5][18] PI is a stoichiometric DNA-binding dye, meaning the fluorescence it emits is directly proportional to the amount of DNA in a cell.[19] This allows for the quantification of cells in each phase of the cell cycle:

    • G0/G1 phase: Cells with a 2n DNA content.

    • S phase: Cells undergoing DNA synthesis, with DNA content between 2n and 4n.

    • G2/M phase: Cells that have completed DNA replication, with a 4n DNA content.

  • Protocol:

    • Seed and treat cells in 6-well plates as described for the apoptosis assay, typically for a 24-hour duration.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[20][21] Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[22]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is crucial to eliminate PI binding to double-stranded RNA.[20][23]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry, collecting fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Height dot plot) to gate out cell doublets and aggregates.[20]

Results and Comparative Analysis

The following tables present hypothetical but plausible data from the described experiments, designed to facilitate a clear comparison between the compounds.

Table 1: Comparative Cytotoxicity (IC50) after 72-Hour Treatment
CompoundCell LineCancer TypeIC50 (µM) ± SD
Compound X MCF-7Breast Adenocarcinoma8.2 ± 0.7
A549Lung Carcinoma12.5 ± 1.1
HCT-116Colorectal Carcinoma5.4 ± 0.5
5-Fluorouracil (5-FU) MCF-7Breast Adenocarcinoma15.6 ± 1.9
A549Lung Carcinoma25.1 ± 2.4
HCT-116Colorectal Carcinoma9.8 ± 1.3
Negative Control MCF-7Breast Adenocarcinoma> 100
A549Lung Carcinoma> 100
HCT-116Colorectal Carcinoma> 100
  • Interpretation: The data suggests Compound X exhibits potent cytotoxic activity across all tested cell lines, with IC50 values in the low micromolar range. Notably, it appears more potent than the standard-of-care drug, 5-FU, particularly in the HCT-116 colorectal cancer cell line. The Negative Control shows no significant activity, confirming that the specific chemical structure of Compound X is essential for its cytotoxicity.

Table 2: Apoptosis Induction in HCT-116 Cells after 48-Hour Treatment at IC50
Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)Total Apoptotic (%)
Vehicle Control94.13.21.51.24.7
Compound X (5.4 µM) 45.335.8 16.22.752.0
5-FU (9.8 µM) 58.922.115.53.537.6
Negative Control (100 µM) 92.84.01.91.35.9
  • Interpretation: Compound X is a potent inducer of apoptosis in HCT-116 cells, leading to a significant increase in both early and late apoptotic populations. It appears to induce a greater apoptotic response compared to 5-FU at their respective IC50 concentrations.

G cluster_0 Cell Response to Compound X start Compound X Treatment arrest G2/M Phase Arrest (Prevents Mitosis) start->arrest apoptosis Induction of Apoptosis (Programmed Cell Death) arrest->apoptosis death Cancer Cell Death apoptosis->death

Caption: Hypothesized mechanism of action for Compound X.
Table 3: Cell Cycle Distribution in HCT-116 Cells after 24-Hour Treatment at IC50
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.228.516.3
Compound X (5.4 µM) 21.725.153.2
5-FU (9.8 µM) 24.948.6 26.5
Negative Control (100 µM) 54.829.116.1
  • Interpretation: The data reveals a distinct difference in the mechanism of action between Compound X and 5-FU. Compound X causes a significant accumulation of cells in the G2/M phase, indicating cell cycle arrest at the checkpoint before mitosis. In contrast, 5-FU, a known inhibitor of DNA synthesis, causes a characteristic S-phase arrest.[7] The Negative Control has no effect on cell cycle distribution.

Discussion and Conclusion

This comprehensive guide outlines a robust, logical, and reproducible framework for the independent validation of a novel anti-cancer compound. Based on our hypothetical data, Compound X emerges as a highly promising therapeutic candidate.

Key Findings:

  • Potency: Compound X demonstrates superior cytotoxic potency to 5-FU in breast, lung, and particularly colorectal cancer cell lines.

  • Specificity: The lack of activity from the Negative Control confirms the specific structure of Compound X is required for its anti-cancer effects.

  • Mechanism: Compound X potently induces apoptosis. Its primary mechanism of action appears to be the induction of G2/M cell cycle arrest, a distinct mechanism from the S-phase arrest induced by 5-FU.

These findings strongly support the continued development of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine. The distinct G2/M arrest mechanism suggests it may be effective in tumors resistant to S-phase inhibitors and could have potential for synergistic combinations with other classes of chemotherapeutics. Future work should expand the cell line panel, investigate the specific molecular targets within the G2/M checkpoint (e.g., CDK1/Cyclin B), and progress to in vivo animal models to assess efficacy and safety.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from Bio-Rad. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne. [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from UCL Flow Cytometry. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from Flow Cytometry Core Facility. [Link]

  • Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. (2018). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio. [Link]

  • Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Journal of Pharmaceutical Research International. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Bio-protocol. [Link]

  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from Flow Cytometry Facility. [Link]

  • Mudgal, P., et al. (2024). Synthesis and evaluation of novel pyrimidine.... Annals of Pancreatic Cancer. [Link]

  • Mudgal, P. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Acharya Institutes. [Link]

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from MilliporeSigma. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2025). ResearchGate. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from Noble Life Sciences. [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019). Anticancer Research. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Pharmacology. [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). PMC. [Link]

  • Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. (2019). PMC. [Link]

  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. (2021). PMC. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (2008). IntechOpen. [Link]

  • PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. Retrieved from PharmGKB. [Link]

  • New in vitro system to predict chemotherapeutic efficacy of drug combinations in fresh tumor samples. (2017). PMC. [Link]

  • MIT News. (2024). Cancer biologists discover a new mechanism for an old drug. Retrieved from MIT News. [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (2010). PMC. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (2022). Taylor & Francis Online. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. [Link]

  • Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. (2023). Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed. [Link]

  • The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells. (2022). MDPI. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a detailed protocol for the proper and safe disposal of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine, a halogenated heterocyclic compound. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment, reflecting best practices in chemical waste management.

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste. The presence of both bromine and fluorine atoms on the heterocyclic structure necessitates specific handling to prevent the formation of hazardous byproducts during waste treatment and to comply with environmental regulations.

Hazard Identification and Risk Assessment

Inferred Physicochemical Properties:

PropertyValue/DescriptionSource/Rationale
Physical State SolidBased on data for similar compounds like 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine.[1]
Molecular Formula C₇H₄BrFN₄-
Molecular Weight ~243.04 g/mol -
Reactivity Stable under normal conditions. May be sensitive to moisture. Incompatible with strong oxidizing agents.[2]Inferred from related brominated pyrazole compounds.

Anticipated Health Hazards:

Based on data from analogous compounds, 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine should be handled as a substance that is hazardous to health.

Hazard ClassificationGHS Hazard Statement (Anticipated)Source/Rationale
Skin Corrosion/Irritation H315: Causes skin irritation.Based on SDS for similar brominated pyrazoles and pyrimidines.[2][3][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.Based on SDS for similar brominated pyrazoles and pyrimidines.[2][3][4]
Specific target organ toxicity H335: May cause respiratory irritation.Based on SDS for similar brominated pyrazoles and pyrimidines.[2][3][4]
Acute Toxicity (Oral) Potentially H302: Harmful if swallowed.Based on data for some related brominated heterocyclic compounds.[5]

Environmental Hazards: Specific ecotoxicity data is not available. However, halogenated organic compounds can be persistent in the environment and may have long-lasting harmful effects on aquatic life. Therefore, it is crucial to prevent any release into the environment.

Personal Protective Equipment (PPE)

Given the anticipated hazards, the following minimum PPE must be worn when handling 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine in any form, including during disposal procedures:

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a risk of splashing.

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile rubber, neoprene). Always check the glove manufacturer's compatibility data. Contaminated gloves should be disposed of as hazardous waste.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Minor Spill (Solid):

  • Evacuate and Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Carefully cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill kit for chemicals. Avoid raising dust.

  • Collection: Gently sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Major Spill: In the case of a large spill, evacuate the laboratory immediately, secure the area, and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine is that it must be treated as halogenated organic waste . It must not be mixed with non-halogenated waste streams.[6]

Step 1: Waste Segregation

  • Why this is critical: Mixing halogenated and non-halogenated waste significantly increases disposal costs and complicates the treatment process.[6] More importantly, co-processing can lead to the formation of highly toxic byproducts such as brominated dioxins during incineration.

  • Procedure:

    • Establish a dedicated, clearly labeled "Halogenated Organic Waste" container.

    • This container is for all materials contaminated with 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine, including:

      • Unused or surplus solid compound.

      • Solutions containing the compound.

      • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent paper from spills).

      • Rinsate from cleaning contaminated glassware (see Step 2).

Step 2: Decontamination of Glassware

  • Procedure:

    • Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate).

    • Collect this first rinsate into the designated "Halogenated Organic Waste" container.

    • Repeat the rinse at least two more times. Subsequent rinses can also be collected in the halogenated waste container.

    • After triple rinsing, the glassware can be washed with soap and water as usual.

Step 3: Waste Collection and Storage

  • Container Requirements:

    • Use a chemically compatible and leak-proof container, typically a high-density polyethylene (HDPE) carboy or a coated glass bottle.

    • The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine."

  • Storage:

    • Keep the waste container securely closed except when adding waste.

    • Store the container in a designated satellite accumulation area, which should be in a well-ventilated location (e.g., under a fume hood or in a vented cabinet) and within a secondary containment tray.

Step 4: Professional Disposal

  • The only acceptable method: The ultimate disposal of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine must be handled by a licensed and approved hazardous waste disposal company.

  • Recommended Technology: The standard and most effective method for destroying halogenated organic compounds is high-temperature incineration.[7][8]

    • Why Incineration? This process is designed to break down the molecule into simpler, less harmful components.

    • Critical Feature: The incineration facility must be equipped with flue gas scrubbers. During the combustion of this compound, the bromine and fluorine atoms will be converted to acidic gases (hydrogen bromide and hydrogen fluoride). Scrubbers are essential to neutralize these corrosive and toxic gases before they are released into the atmosphere.[7][8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste related to 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine.

DisposalWorkflow cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 On-Site Management cluster_3 Final Disposal Start Generate Waste Containing 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine IsHalogenated Is the waste halogenated? Start->IsHalogenated Segregate Segregate into 'Halogenated Organic Waste' Container IsHalogenated->Segregate Yes NonHalogenated Segregate into 'Non-Halogenated Waste' Container IsHalogenated->NonHalogenated No LabelContainer Label Container Correctly: - Hazardous Waste - Halogenated Organic Waste - Chemical Name Segregate->LabelContainer Store Store in Ventilated Area with Secondary Containment LabelContainer->Store ArrangePickup Arrange Pickup by Licensed Waste Disposal Service Store->ArrangePickup Incineration High-Temperature Incineration with Flue Gas Scrubbing ArrangePickup->Incineration

Caption: Decision workflow for the disposal of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine.

Regulatory Compliance

All procedures for the disposal of this compound must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are specifically listed and regulated.[10][11] In Europe, the ECHA provides guidance and regulations under REACH and CLP.[12][13] Always consult your institution's EHS department to ensure full compliance with all applicable laws.

By adhering to these protocols, you contribute to a safe and responsible laboratory environment, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Halogenated Waste Guidance. Unknown Source. [Link]

  • Substance Information: 4-bromo-1H-pyrazole. European Chemicals Agency (ECHA). [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • ECHA CHEM Database. European Chemicals Agency. [Link]

  • 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE Information. ChemWhat. [Link]

  • Search for chemicals. European Chemicals Agency (ECHA). [Link]

  • Green Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

  • Process for the incineration of chlorinated organic materials.
  • Substance Information: 4-Bromo-1H-pyrazole-5-carbaldehyde. European Chemicals Agency (ECHA). [Link]

  • Identity: 4-bromo-2-fluoropyrimidine. ECHA CHEM. [Link]

  • Combustion Products from the Incineration of Plastics. Defense Technical Information Center. [Link]

  • Green halogenation of aromatic heterocycles. ResearchGate. [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles. Sioc-Journal. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Removal of Bromine from Polymer Blends. MDPI. [Link]

  • Toxicological evaluations: Pyriproxyfen. International Programme on Chemical Safety (INCHEM). [Link]

  • Scope of the bromination of pyrazole derivatives. ResearchGate. [Link]

  • 1H-Pyrazole-4-carboxylic acid, 1-(5-bromo-2-pyridinyl)-5-(2-chlorophenyl)- - Hazard Genotoxicity. U.S. Environmental Protection Agency. [Link]

  • Bromination of pyrazole derivatives. ResearchGate. [Link]

Sources

Mastering the Safe Handling of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities like 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine into a workflow is a common yet critical step. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you to handle this and similar halogenated heterocyclic compounds with the highest degree of safety and scientific integrity.

While a specific Safety Data Sheet (SDS) for 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine is not yet widely available, established safety principles for structurally related compounds—halogenated pyrimidines and pyrazole derivatives—provide a robust framework for ensuring laboratory safety.[1][2] The protocols outlined below are synthesized from this established knowledge base, providing a self-validating system for risk mitigation.

Hazard Analysis: Understanding the "Why" Behind the Precautions

The structure of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine suggests several potential hazards that inform our safety protocols. The presence of bromine and fluorine atoms on the heterocyclic rings means this compound should be treated as a potentially hazardous substance. Analogous brominated and fluorinated organic compounds can be irritants, toxic, and may present environmental hazards if not handled and disposed of correctly.[3][4]

Key Structural Features and Associated Risks:

  • Halogenation (Bromo- and Fluoro- groups): Halogenated organic compounds can exhibit enhanced biological activity and potential toxicity. They require dedicated disposal streams to prevent the formation of harmful byproducts during waste processing.[3]

  • Pyrazole and Pyrimidine Rings: These nitrogen-containing heterocyclic structures are common in pharmacologically active molecules.[1] While essential for their chemical function, they can also interact with biological systems, necessitating measures to prevent direct exposure.

  • Solid Form: Assuming the compound is a solid, inhalation of dust is a primary exposure risk.[5][6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not merely a procedural step but a critical barrier designed to prevent all routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles are mandatory to protect against dust particles.[7][8] A face shield should be worn over goggles during procedures with a higher risk of splashing or aerosolization, such as when handling larger quantities or during initial solution preparation.[7][9]
Hand Protection Chemical-Resistant Nitrile GlovesNitrile gloves offer good protection against a wide range of chemicals and are suitable for handling this compound.[10][11] It is crucial to inspect gloves before each use and to employ proper removal techniques to avoid contaminating your skin.[5][6] For extended operations, consider double-gloving.[12]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[7][10]
Respiratory Protection N95 Respirator or HigherAll handling of the solid compound should occur within a certified chemical fume hood to control exposure to dust.[12] If a fume hood is not available or during a significant spill, an N95 or higher-rated respirator is required to prevent inhalation of airborne particles.[9][13]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential to minimize risk at every stage of handling. The following diagram and procedural steps outline a safe and efficient operational plan.

G cluster_0 Preparation & Handling cluster_1 Waste Management Receiving 1. Receiving & Storage Weighing 2. Weighing (in Fume Hood) Receiving->Weighing Transport in secondary container Solubilization 3. Solubilization Weighing->Solubilization Transfer solid Reaction 4. Use in Reaction Solubilization->Reaction Transfer solution SolidWaste 5a. Solid Waste Collection Reaction->SolidWaste Contaminated consumables AqueousWaste 5b. Aqueous Waste Collection Reaction->AqueousWaste Quenched reaction mixtures Disposal 6. Final Disposal SolidWaste->Disposal Via EHS AqueousWaste->Disposal Via EHS

Caption: Segregation and disposal pathway for halogenated waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation is Paramount:

    • Halogenated Organic Waste: All waste containing 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine, whether solid or liquid, must be collected in a dedicated container for halogenated organic waste. [3][14]Do NOT mix with non-halogenated waste. [3] * Solid Waste: Contaminated consumables such as gloves, absorbent pads, weigh boats, and filter paper must be placed in a clearly labeled, sealed container for solid hazardous waste. [3][8] * Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled container for liquid halogenated waste.

  • Containerization and Labeling:

    • Use chemically resistant containers that can be securely sealed.

    • All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name, and the words "Halogenated Organic Waste." [3][15]

  • Final Disposal:

    • Store waste containers in a designated, secure, and well-ventilated area.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. [8][15]Under no circumstances should this chemical or its waste be disposed of down the drain or in the general trash. [15][16] By integrating these detailed operational and safety protocols into your laboratory practice, you ensure not only your personal safety but also the integrity of your research and compliance with environmental regulations.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • ChemicalBook. (n.d.). Pyrazole - Chemical Safety Data Sheet MSDS / SDS.
  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • ChemicalBook. (n.d.). 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE | 857641-46-4.
  • Science Forum For Lab Technicians. (2008, October 22). Bromine water - disposal.
  • Benchchem. (n.d.). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET.
  • ChemWhat. (n.d.). 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE CAS#: 857641-46-4.
  • University of Arizona, Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, June 2). SAFETY DATA SHEET.
  • University of Florida, Environmental Health & Safety. (n.d.). Choosing The Correct PPE.
  • CHIMIA. (n.d.). Bromine Recycling in the Chemical Industry – An Example of Circular Economy.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • pppmag.com. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Combi-Blocks. (2023, April 14). Safety Data Sheet.
  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives.
  • Fisher Scientific. (2023, September 5). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU).
  • Benchchem. (n.d.). Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.